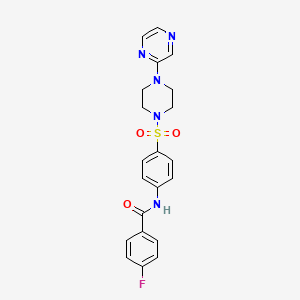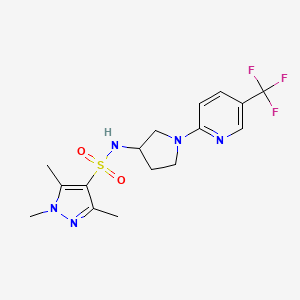![molecular formula C26H31N3O2 B2500235 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1206998-63-1](/img/structure/B2500235.png)
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilized 4-aminophenazone, an antipyrine derivative, indicating the relevance of antipyrine-like structures in drug chemistry . Similarly, the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles was achieved through reactions involving N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, showcasing the versatility of nitrogen-heterocycles as intermediates . Moreover, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement demonstrates the potential for efficient synthesis routes without the need for catalysts .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their biological activity. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions in antipyrine-like derivatives, revealing the importance of hydrogen bonding and π-interactions in the stabilization of molecular structures . Additionally, the structure elucidation of a designer drug with a highly substituted pyrazole skeleton was performed using NMR spectroscopy and MS techniques, highlighting the significance of accurate structural determination in the development of new pharmaceuticals .
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to the formation of various products depending on the reactants and conditions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides underwent cyclization with different reagents to yield oxazolyl-pyrazol-amines and oxazolium perchlorates, demonstrating the reactivity of the N-allylamide fragment . These reactions are essential for the diversification of chemical structures and the discovery of new compounds with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The compounds synthesized in the studies mentioned above were characterized by various spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy, to determine their structural and functional attributes . These properties are critical for the compounds' suitability as drug candidates, as they affect their stability, bioavailability, and interaction with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization Reactions
Research on the synthesis and functionalization of heterocyclic compounds similar to the query compound has shown various methodologies and chemical reactions, offering insights into potential applications of the query compound in material science or drug development:
- Experimental and Theoretical Studies on the functionalization reactions of related heterocyclic compounds have been explored, highlighting methods for achieving specific structural motifs through reactions such as cyclization and nucleophilic substitution. These studies provide a foundation for understanding how similar compounds might be synthesized or modified for various applications (Yıldırım, Kandemirli, & Demir, 2005).
Biological Evaluation and Applications
Several studies have focused on the antitumor, antimicrobial, and other biological activities of compounds that share structural features with the query compound:
Antitumor Activities : Investigations into benzothiazole derivatives and thiadiazoles have revealed potential antitumor properties, offering a glimpse into how structurally similar compounds might be leveraged in cancer research (Yoshida et al., 2005); (Hamama et al., 2013).
Antimicrobial and Anticancer Evaluation : Studies have also evaluated the antimicrobial and anticancer activities of N-substituted benzamide derivatives, suggesting potential medical applications of compounds with similar structural backbones (Senthilkumar, Umarani, & Satheesh, 2021).
Synthesis and Characterization of Heterocycles
Research into the synthesis of substituted imidazoles and related compounds underscores the versatility and potential of heterocyclic chemistry in creating molecules with significant biological activities:
- Synthesis of Substituted Imidazoles : The development of novel synthetic routes to access substituted imidazoles and pyrazines has been documented, illustrating the chemical flexibility and potential utility of these heterocycles in developing new therapeutic agents (Ningaiah et al., 2014).
Propiedades
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c30-25(26(14-16-31-17-15-26)21-6-2-1-3-7-21)27-18-19-10-12-20(13-11-19)24-28-22-8-4-5-9-23(22)29-24/h1-9,19-20H,10-18H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTFIJUWBFLUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500154.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid](/img/structure/B2500156.png)
![(Z)-2-Cyano-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2500157.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)
![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)
![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)